molecular formula C16H13F2N3OS B2392110 N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide CAS No. 851987-65-0

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide

Cat. No.: B2392110
CAS No.: 851987-65-0
M. Wt: 333.36
InChI Key: LKARCIJQZYJKLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzothiazole ring substituted with dimethyl groups and a difluorobenzohydrazide moiety, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Formation of the Hydrazide Moiety: The hydrazide group is introduced by reacting the benzothiazole derivative with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazide moiety, converting it to corresponding amines.

    Substitution: The difluorobenzene ring can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

N’-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anti-cancer agent, given its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes, which is particularly relevant in its anti-cancer activity.

Comparison with Similar Compounds

  • N’-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine
  • N’-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylbenzohydrazide

Comparison:

  • Structural Differences: While similar in having a benzothiazole core, the substituents on the benzothiazole ring and the nature of the hydrazide or amine groups differ.
  • Chemical Properties: Variations in substituents lead to differences in solubility, reactivity, and stability.
  • Applications: Each compound may have unique applications based on its specific chemical properties. For example, the diethylethane-1,2-diamine derivative might be more suitable for applications requiring higher solubility in organic solvents.

N’-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide stands out due to its specific combination of functional groups, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3OS/c1-8-6-9(2)14-12(7-8)19-16(23-14)21-20-15(22)13-10(17)4-3-5-11(13)18/h3-7H,1-2H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKARCIJQZYJKLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NNC(=O)C3=C(C=CC=C3F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.